

Spectroscopic Data for 1-(4-Bromophenylsulfonyl)pyrrolidine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-(4-Bromophenylsulfonyl)pyrrolidine

Cat. No.: B156723

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This technical guide provides a comprehensive analysis of the spectroscopic data for **1-(4-Bromophenylsulfonyl)pyrrolidine**, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document offers a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, underpinned by field-proven insights and robust experimental protocols.

Introduction

1-(4-Bromophenylsulfonyl)pyrrolidine belongs to the sulfonamide class of compounds, a group widely recognized for its diverse biological activities.[1][2] The incorporation of a pyrrolidine ring, a common motif in many natural products and FDA-approved drugs, makes this molecule a compelling subject for spectroscopic investigation.[3] Understanding the precise structural features through spectroscopic analysis is paramount for elucidating its chemical properties, predicting its reactivity, and informing its potential applications in medicinal chemistry.

This guide is structured to provide not just the data, but also the scientific rationale behind the experimental choices and a thorough interpretation of the spectral features, ensuring a self-validating and authoritative resource.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For **1-(4-Bromophenylsulfonyl)pyrrolidine**, both ^1H and ^{13}C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

Experimental Protocol: ^1H and ^{13}C NMR

A rigorous and standardized protocol is critical for acquiring high-quality, reproducible NMR data.

Instrumentation:

- A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is recommended.[\[4\]](#)

Sample Preparation:

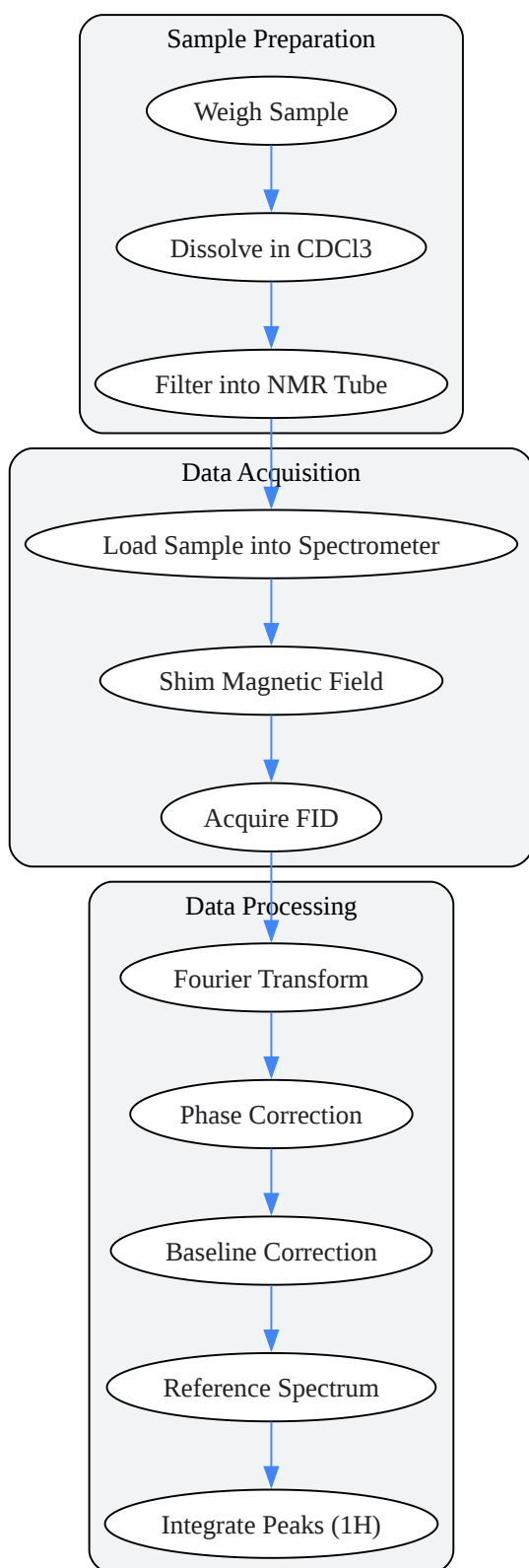
- Weigh approximately 5-10 mg of **1-(4-Bromophenylsulfonyl)pyrrolidine**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).[\[5\]](#) CDCl_3 is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak.[\[6\]](#)
- Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[\[5\]](#)
- The final sample volume in the NMR tube should be approximately 4-5 cm in height to ensure optimal shimming and data quality.[\[7\]](#)
- Cap the NMR tube securely to prevent solvent evaporation.[\[7\]](#)

Data Acquisition:

- ^1H NMR: Acquire the spectrum at a standard probe temperature (e.g., 298 K). A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio. The spectral width should encompass the expected chemical shift range for aromatic and aliphatic protons.

- ^{13}C NMR: Due to the lower natural abundance of the ^{13}C isotope, a greater number of scans is required compared to ^1H NMR. A proton-decoupled experiment is typically performed to simplify the spectrum and enhance signal intensity.

Workflow for NMR Data Acquisition and Processing



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Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Spectroscopic Data and Interpretation

While the specific, experimentally-determined spectra for **1-(4-Bromophenylsulfonyl)pyrrolidine** are not widely available in public databases, we can predict the expected chemical shifts and coupling patterns based on closely related analogs and established principles of NMR spectroscopy. For comparison, the reported data for the positional isomer, 1-((3-bromophenyl)sulfonyl)pyrrolidine, provides valuable insight.

¹H NMR (400 MHz, CDCl₃) - Predicted Data

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment | Rationale |
|-------------------------------------|--------------|-------------|------------|---|
| ~ 7.7-7.8 | d | 2H | H-2', H-6' | These aromatic protons are ortho to the electron-withdrawing sulfonyl group and are therefore expected to be the most deshielded. The para-substitution pattern will result in an AA'BB' system, which often appears as two doublets. |
| ~ 7.6-7.7 | d | 2H | H-3', H-5' | These aromatic protons are ortho to the bromine atom. |
| ~ 3.3-3.4 | t | 4H | H-2, H-5 | These protons are adjacent to the nitrogen atom of the pyrrolidine ring and are deshielded by the electron-withdrawing sulfonyl group. They are expected to appear as a triplet due to coupling with the |

H-3 and H-4 protons.

| | | | | |
|-----------|---|----|----------|---|
| ~ 1.8-1.9 | m | 4H | H-3, H-4 | These protons are in the middle of the pyrrolidine ring and are expected to appear as a multiplet due to coupling with the H-2 and H-5 protons. |
|-----------|---|----|----------|---|

¹³C NMR (100 MHz, CDCl₃) - Predicted Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |
|-------------------------|------------|--|
| ~ 138-140 | C-1' | The ipso-carbon attached to the sulfonyl group is expected to be significantly deshielded. |
| ~ 132-134 | C-3', C-5' | The aromatic carbons ortho to the bromine atom. |
| ~ 128-130 | C-2', C-6' | The aromatic carbons ortho to the sulfonyl group. |
| ~ 127-129 | C-4' | The ipso-carbon attached to the bromine atom. |
| ~ 48-50 | C-2, C-5 | The carbons of the pyrrolidine ring adjacent to the nitrogen are deshielded by the sulfonyl group. |
| ~ 25-27 | C-3, C-4 | The remaining carbons of the pyrrolidine ring are expected in the aliphatic region. |

II. Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

ATR-FT-IR is a convenient and widely used technique for solid samples, requiring minimal sample preparation.^{[8][9]}

Instrumentation:

- An FT-IR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

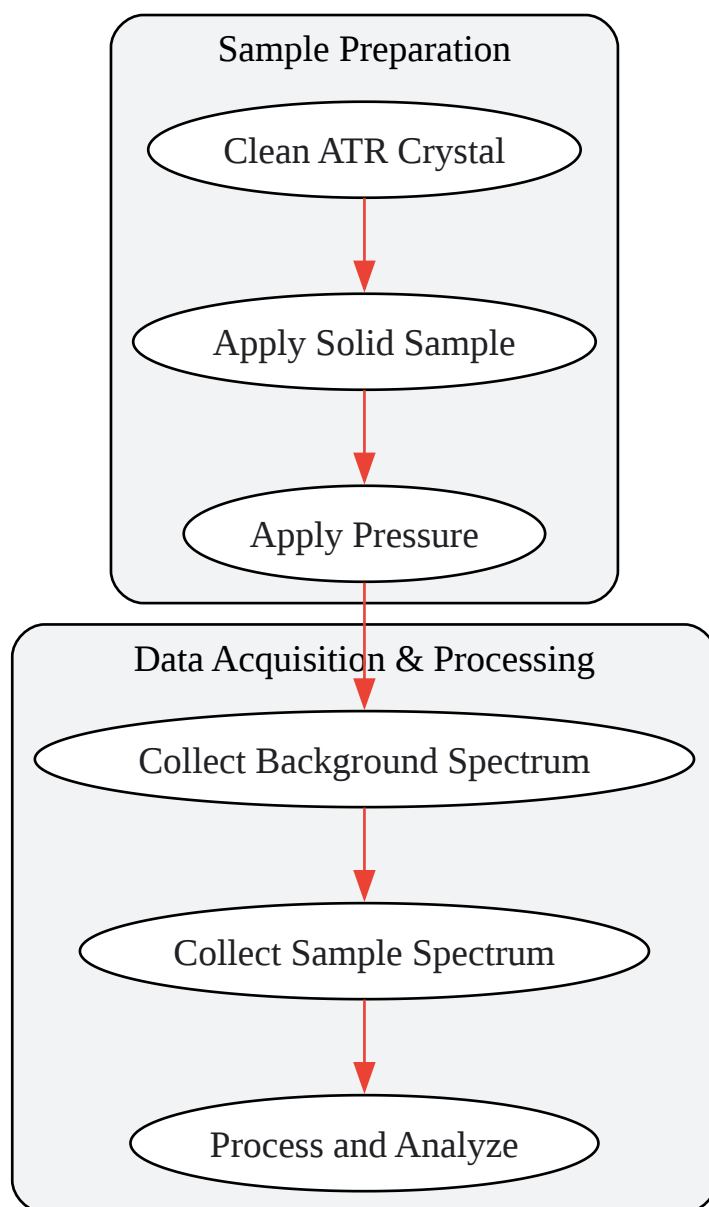
Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **1-(4-Bromophenylsulfonyl)pyrrolidine** sample directly onto the ATR crystal.
- Apply pressure using the built-in press to ensure good contact between the sample and the crystal.^[8]

Data Acquisition:

- Perform a background scan of the empty ATR crystal.
- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- The data is typically presented as percent transmittance (%T) or absorbance.

ATR-FTIR Analysis Workflow



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Caption: A streamlined workflow for ATR-FTIR analysis of solid samples.

Spectroscopic Data and Interpretation

The IR spectrum of **1-(4-Bromophenylsulfonyl)pyrrolidine** is expected to show characteristic absorption bands corresponding to its functional groups.

Predicted FT-IR Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---|
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2980-2850 | Medium | Aliphatic C-H stretch (pyrrolidine) |
| ~ 1350-1320 | Strong | Asymmetric SO ₂ stretch |
| ~ 1170-1140 | Strong | Symmetric SO ₂ stretch |
| ~ 1090-1080 | Medium | C-N stretch |
| ~ 830-810 | Strong | para-disubstituted C-H bend (out-of-plane) |
| ~ 600-500 | Medium-Strong | C-S stretch |
| ~ 550-500 | Medium | C-Br stretch |

The strong absorptions corresponding to the symmetric and asymmetric stretches of the sulfonyl group (SO₂) are highly characteristic of sulfonamides and serve as a key diagnostic feature in the IR spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS with electron ionization is a standard method for the analysis of volatile and thermally stable organic compounds.

Instrumentation:

- A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

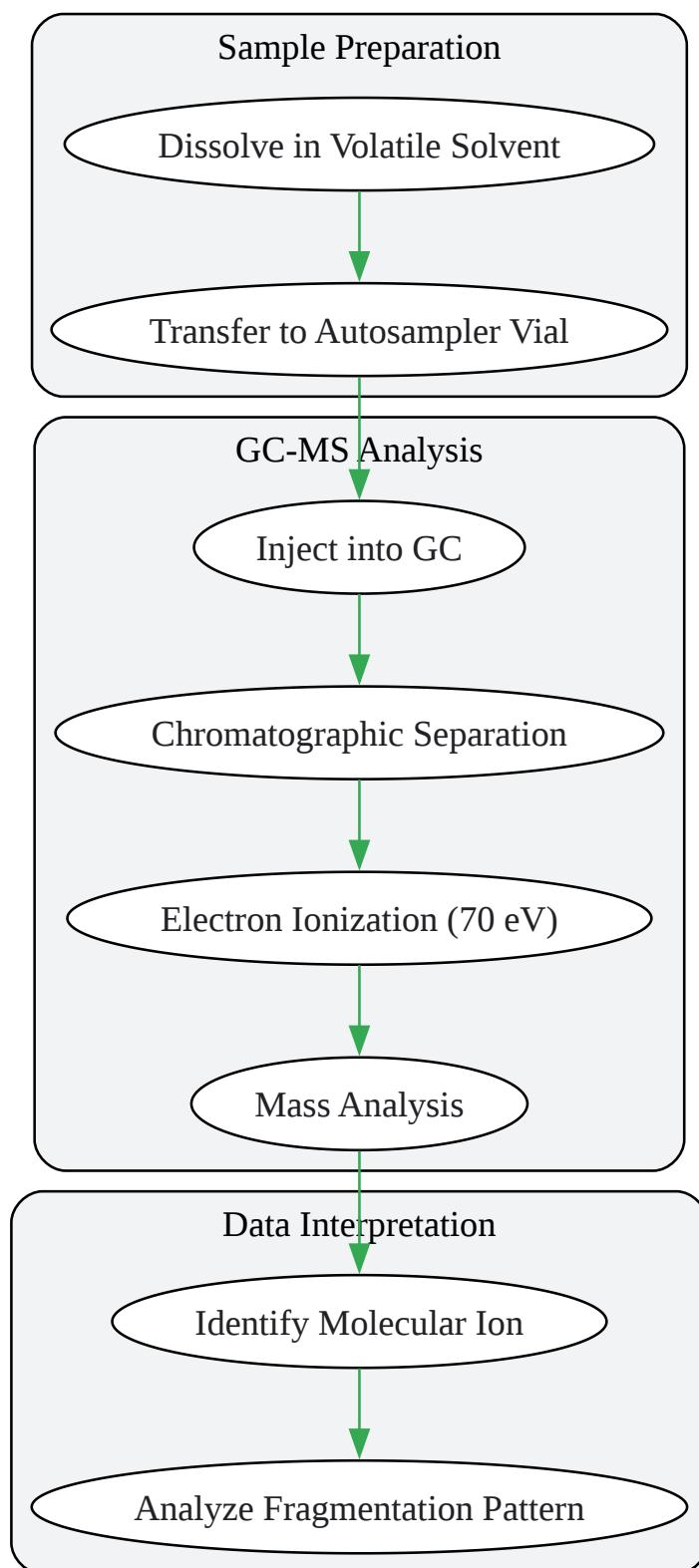
Sample Preparation:

- Prepare a dilute solution of **1-(4-Bromophenylsulfonyl)pyrrolidine** in a volatile organic solvent such as dichloromethane or ethyl acetate.[2][10] A typical concentration is around 10-100 µg/mL.
- Ensure the sample is free of non-volatile impurities by filtering if necessary.[2]
- Transfer the solution to a GC-MS autosampler vial.

Data Acquisition:

- GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature with an appropriate gradient to ensure good separation and peak shape.
- MS Conditions: The electron ionization energy is typically set to 70 eV.[6] The mass analyzer is set to scan a mass range that includes the expected molecular ion (e.g., m/z 50-400).

GC-MS (EI) Analysis Workflow



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Caption: A comprehensive workflow for GC-MS analysis with electron ionization.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of **1-(4-Bromophenylsulfonyl)pyrrolidine** will exhibit a characteristic molecular ion peak and a predictable fragmentation pattern.

Predicted Mass Spectrometry Data (EI)

- **Molecular Ion (M^+):** The molecular formula is $C_{10}H_{12}BrNO_2S$, with a monoisotopic mass of approximately 289.98 g/mol. A key feature will be the isotopic pattern of the molecular ion due to the presence of bromine (^{79}Br and ^{81}Br in a roughly 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 289 and 291.
- **Key Fragmentation Pathways:**
 - **Loss of the pyrrolidine ring:** A common fragmentation pathway for N-sulfonylpyrrolidines is the cleavage of the N-S bond, leading to the formation of the 4-bromophenylsulfonyl cation (m/z 219/221).
 - **Loss of SO_2 :** Fragmentation may also involve the loss of sulfur dioxide from the molecular ion or subsequent fragments.
 - **Fragmentation of the pyrrolidine ring:** The pyrrolidine ring itself can undergo fragmentation, leading to smaller charged species.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for **1-(4-Bromophenylsulfonyl)pyrrolidine**. By integrating detailed experimental protocols with a thorough analysis of predicted 1H NMR, ^{13}C NMR, FT-IR, and mass spectrometry data, this document serves as a valuable resource for researchers in drug discovery and organic synthesis. The provided workflows and interpretations are grounded in established scientific principles and data from closely related analogs, ensuring a high degree of scientific integrity and practical utility. Further experimental verification of this data will be a valuable contribution to the scientific community.

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